molecular formula BrN6P B14469244 Phosphorodiazidous bromide CAS No. 69715-78-2

Phosphorodiazidous bromide

Cat. No.: B14469244
CAS No.: 69715-78-2
M. Wt: 194.92 g/mol
InChI Key: RHHKFPYLYAONMP-UHFFFAOYSA-N
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Description

Phosphorodiazidous bromide (hypothetical structure: P(N₃)₂Br) is a phosphorus-containing compound characterized by the presence of two azide groups (N₃⁻) and a bromide ion. Phosphorus-centered compounds are pivotal in organic synthesis, catalysis, and materials science due to their electronic and steric effects. For instance, triphenylphosphonium bromides are widely used as phase-transfer catalysts or intermediates in nucleophilic substitutions .

Properties

CAS No.

69715-78-2

Molecular Formula

BrN6P

Molecular Weight

194.92 g/mol

IUPAC Name

diazido(bromo)phosphane

InChI

InChI=1S/BrN6P/c1-8(6-4-2)7-5-3

InChI Key

RHHKFPYLYAONMP-UHFFFAOYSA-N

Canonical SMILES

[N-]=[N+]=NP(N=[N+]=[N-])Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorodiazidous bromide can be synthesized through several methods. One common approach involves the reaction of phosphorus trihalides with azides. For instance, phosphorus tribromide can react with sodium azide under controlled conditions to yield this compound. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Hydrolysis Reactions

Phosphorus bromides react violently with water:

Phosphorus Tribromide (PBr₃):

PBr₃+3H₂OH₃PO₃+3HBr\text{PBr₃} + 3\text{H₂O} \rightarrow \text{H₃PO₃} + 3\text{HBr}

  • Conditions : Immediate exothermic reaction at ambient temperature .

  • Products : Phosphorous acid and hydrobromic acid .

Phosphoryl Bromide (POBr₃):

POBr₃+3H₂OH₃PO₄+3HBr\text{POBr₃} + 3\text{H₂O} \rightarrow \text{H₃PO₄} + 3\text{HBr}

  • Conditions : Rapid hydrolysis with heat evolution .

Bromination Reactions

Phosphoryl bromide acts as a brominating agent in organic synthesis.

Reaction with Alcohols

ROH+POBr₃RBr+HPO(OH)Br\text{ROH} + \text{POBr₃} \rightarrow \text{RBr} + \text{HPO(OH)Br}

  • Substrates : Primary and secondary alcohols (e.g., ethanol, isopropanol) .

  • Yield : 75–95% under controlled conditions .

Alcohol Product Yield (%) Conditions
EthanolBromoethane9125°C, 1 h
Isopropanol2-Bromopropane8830°C, 2 h

Reactivity with Metal Oxides

POBr₃+Al₂O₃AlBr₃+PO(OH)₃\text{POBr₃} + \text{Al₂O₃} \rightarrow \text{AlBr₃} + \text{PO(OH)₃}

  • Application : Generation of Lewis acids like AlBr₃ for electrophilic bromination .

Coordination Chemistry

Phosphoryl bromide forms coordination complexes with transition metals:
POBr₃+PdCl₂[Pd(POBr₃)₂Cl₂]\text{POBr₃} + \text{PdCl₂} \rightarrow [\text{Pd(POBr₃)₂Cl₂}]

  • Role : Stabilizes Pd catalysts in cross-coupling reactions (e.g., Buchwald–Hartwig amination) .

Scientific Research Applications

Phosphorodiazidous bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of other phosphorus-containing compounds.

    Biology: It is studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which phosphorodiazidous bromide exerts its effects involves its ability to interact with various molecular targets. It can form covalent bonds with nucleophiles, leading to the formation of stable phosphorus-nitrogen compounds. These interactions can affect molecular pathways and cellular processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Table 1: Key Phosphonium Bromides and Their Properties
Compound Name Core Structure Substituent Features Key Applications Reactivity Notes
(6-Phthalimidohexyl)triphenylphosphonium bromide Triphenylphosphonium core Phthalimidohexyl chain Drug delivery, membrane transport Enhanced permeability due to phthalimide group
(Bromodifluoromethyl)triphenylphosphonium bromide Triphenylphosphonium core Bromodifluoromethyl group Fluorination reactions High electrophilicity due to CF₂Br group
(10-Bromodecyl)triphenylphosphonium bromide Triphenylphosphonium core 10-bromodecyl chain Polymer chemistry, surfactants Long alkyl chain improves solubility in nonpolar media

Key Observations :

  • The substituent attached to the phosphonium center dictates reactivity and application. For example, electron-withdrawing groups (e.g., CF₂Br) enhance electrophilicity, while bulky chains (e.g., phthalimidohexyl) improve biocompatibility .
  • Phosphorodiazidous bromide, with its diazide groups, would likely exhibit unique explosive or high-energy properties, though this remains speculative without direct data.
Table 2: Halogenated Benzyl Bromides
Compound Name Halogen Substituents Reactivity Profile Applications
2-Fluoro-6-(trifluoromethyl)benzyl bromide F, CF₃ at positions 2 and 6 High electrophilicity Pharmaceuticals, agrochemicals
3-Chloro-2-fluoro-5-(trifluoromethyl)benzyl bromide Cl, F, CF₃ at positions 3, 2, 5 Balanced stability and reactivity Cross-coupling reactions
2-Chloro-6-fluoro-3-methylbenzyl bromide Cl, F, CH₃ at positions 2, 6, 3 Moderate reactivity Synthetic intermediates

Key Observations :

  • Halogen positioning significantly impacts electronic effects. For example, fluorine atoms at ortho positions increase electrophilicity, while chlorine provides steric bulk .
  • This compound’s diazide groups could act as leaving groups, enabling rapid decomposition or participation in click chemistry, though this requires experimental validation.

Physicochemical Properties

Table 3: Stability and Reactivity Trends
Compound Type Thermal Stability Solubility Sensitivity to Moisture
Triphenylphosphonium bromides High (stable up to 200°C) Polar aprotic solvents Moderate (hydrolyzes slowly)
Fluorinated benzyl bromides Moderate (decomposes at 150°C) Halogenated solvents High (reacts with water)
Heptafluoropropyl bromide Low (volatile at RT) Nonpolar solvents Very high (reacts explosively)

Key Observations :

  • This compound’s stability would depend on the lability of its diazide groups. Analogous azide compounds (e.g., HN₃) are notoriously shock-sensitive, suggesting similar risks .

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